5-Bromo-2-chloromethylbenzofuran
Overview
Description
5-Bromo-2-chloromethylbenzofuran is a chemical compound with the molecular formula C9H6BrClO and a molecular weight of 245.5 . It is a compound that is widely used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloromethylbenzofuran is represented by the InChI code1S/C9H6BrClO/c10-7-1-2-9-6 (3-7)4-8 (5-11)12-9/h1-4H,5H2
. Physical And Chemical Properties Analysis
5-Bromo-2-chloromethylbenzofuran has a molecular weight of 245.5 .Scientific Research Applications
Summary of the Application
“5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Methods of Application or Experimental Procedures
The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .
Results or Outcomes
The preparation was run successfully on approximately 70kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
2. Antimicrobial Agents
Summary of the Application
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using benzofuran derivatives as antimicrobial agents can vary greatly depending on the specific compound and target organism .
Results or Outcomes
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
3. Antiarrhythmic, Dermatological and Anticancer Therapy
Summary of the Application
Benzofuran compounds have been widely used in antiarrhythmic, dermatological and anticancer therapy , illustrating the critical clinical application value of benzofuran compounds and the significant potentials for these compounds in drug development in the future .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using benzofuran derivatives in these therapies can vary greatly depending on the specific compound and therapeutic target .
Results or Outcomes
The use of benzofuran derivatives in these fields has shown promising results, but the specific outcomes can vary greatly depending on the specific compound and therapeutic target .
4. Antifungal Agents
Summary of the Application
Benzofuran derivatives have been found to be effective structures for designing antifungal agents . These compounds have shown promising results against a variety of fungal strains, making them a valuable resource in the development of new antifungal drugs .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using benzofuran derivatives as antifungal agents can vary greatly depending on the specific compound and target organism .
Results or Outcomes
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antifungal candidates .
5. Antipsoriasis Agents
Summary of the Application
Some benzofuran derivatives, such as psoralen and 8-methoxypsoralen, have been used in the treatment of skin diseases such as psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using benzofuran derivatives in these therapies can vary greatly depending on the specific compound and therapeutic target .
Results or Outcomes
The use of benzofuran derivatives in these fields has shown promising results, but the specific outcomes can vary greatly depending on the specific compound and therapeutic target .
Future Directions
Benzofuran compounds, including 5-Bromo-2-chloromethylbenzofuran, have been found to have strong biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted the attention of chemical and pharmaceutical researchers worldwide .
properties
IUPAC Name |
5-bromo-2-(chloromethyl)-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVKTJSZEQNSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383759 | |
Record name | 5-Bromo-2-chloromethylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloromethylbenzofuran | |
CAS RN |
38220-78-9 | |
Record name | 5-Bromo-2-(chloromethyl)benzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38220-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloromethylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(chloromethyl)benzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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